An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Core Building Block for Advanced Materials
An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Core Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde. This star-shaped aromatic aldehyde is a critical precursor in the development of advanced materials, most notably Covalent Organic Frameworks (COFs), offering a unique combination of a rigid, electron-deficient triazine core and reactive aldehyde functionalities.
Molecular Structure and Physicochemical Properties
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde, with the CAS Number 443922-06-3, is characterized by a central 1,3,5-triazine ring symmetrically substituted with three 4-formylphenyl groups.[1][2][3][4] This C3-symmetric structure imparts a high degree of pre-organization, making it an exceptional building block for creating ordered porous polymers.[2]
The key physicochemical properties are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [3][4][5] |
| Molecular Weight | 393.39 g/mol | [3][4][5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | >300 °C | [2] |
| Boiling Point (Predicted) | 692.1 ± 65.0 °C | [7] |
| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in DMF | [7] |
| Storage | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5][6][8] |
Synthesis and Mechanistic Considerations
The primary synthetic route to 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. The foundational principle of this synthesis is the stepwise reaction of nucleophiles with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution due to the introduction of electron-donating groups, which increases the electron density of the ring and deactivates it towards further nucleophilic attack.[9][10][11] This characteristic allows for controlled, sequential substitutions by carefully managing the reaction temperature.[9][10][11][12]
Caption: Synthetic pathway for 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde.
Experimental Protocol (Adapted from a related synthesis):
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.[11]
-
Cool the solution to 0°C using an ice bath.[11]
-
In a separate flask, prepare a solution of the 4-formylphenyl nucleophile (e.g., 4-formylphenylboronic acid for a Suzuki-type coupling, or a corresponding organometallic reagent) and a suitable base (e.g., Diisopropylethylamine - DIEA) in the same solvent.
-
Add the nucleophile solution dropwise to the stirred cyanuric chloride solution at 0°C.
-
After the first substitution, the temperature can be gradually increased to room temperature and then to reflux to facilitate the second and third substitutions.[10][11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water to remove salts, and the organic layer is dried and concentrated.[11]
-
Purification is often achieved by column chromatography.
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet in the range of δ 10.0-10.2 ppm corresponding to the three equivalent aldehyde protons. Aromatic protons will exhibit splitting patterns consistent with the symmetric structure.[2] |
| ¹³C NMR | A signal for the aldehyde carbon is expected around 192-194 ppm.[14][15] Other aromatic and triazine carbon signals will also be present. |
| FT-IR | A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the aldehyde groups. Vibrations corresponding to the C=N bonds of the triazine ring are expected around 1550 cm⁻¹.[2] |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is expected at an m/z of approximately 394.1.[2] |
Chemical Reactivity and Applications
The chemical behavior of this molecule is dominated by the reactivity of its aldehyde functional groups and the nature of the triazine core.
Formation of Covalent Organic Frameworks (COFs)
The most prominent application of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde is as a trigonal building block for the synthesis of COFs.[7][] The aldehyde groups readily undergo condensation reactions with various multitopic amines to form highly ordered, porous crystalline polymers with imine linkages.[7][]
Caption: COF synthesis via condensation of the title compound with an amine linker.
These COFs exhibit high surface areas and tunable porosity, making them promising materials for:
-
Catalysis: The porous structure can host catalytic sites, and the triazine units can participate in catalytic cycles.[7][]
-
Gas Storage and Separation: The defined pore sizes allow for selective adsorption of gases.
-
Drug Delivery: The biocompatibility and high pore volume of some COFs derived from this linker are being explored for controlled drug release.
Other Potential Reactions
While COF synthesis is the primary focus, the aldehyde functionalities open the door to a range of other organic transformations:
-
Wittig Reaction: The aldehyde groups can react with phosphorus ylides to form alkenes, allowing for the synthesis of novel star-shaped molecules with extended conjugation.[17][18][19]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent will yield the corresponding secondary or tertiary amines.
-
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols, providing access to a different set of functionalized triazine-cored molecules.
The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to nucleophilic attack, although the existing phenyl substituents reduce this reactivity compared to cyanuric chloride.[9][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][20]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[8][20]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain its stability.[5][6][8]
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.[20]
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[20]
-
Inhalation: Move to fresh air.[20]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.[8] In all cases of significant exposure, seek medical attention.
-
Conclusion
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is a versatile and powerful building block in the field of materials science and organic synthesis. Its rigid, symmetric structure and reactive aldehyde groups provide a pre-organized platform for the construction of highly ordered materials with tailored properties. While its application in COF chemistry is well-established, the potential for this molecule in other areas of supramolecular chemistry and drug development remains a promising avenue for future research.
References
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - Frontiers. (2018, October 31). Retrieved from [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Publishing. (2025, October 21). Retrieved from [Link]
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Reactivity of TCT via sequential nucleophilic substitution. - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing). (2020, December 14). Retrieved from [Link]
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2 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem. (n.d.). Retrieved from [Link]
-
FT-IR spectra of starting materials 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (a), 2,2′-bithiophene-5,5′-dicarboxaldehyde (b) and the TP-CTF photocatalyst (c). - ResearchGate. (n.d.). Retrieved from [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]
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Synthesis of triazine based dialdehyde Schiff's base – new templates for Molecular Imprinting and study of their structural and photophysical properties - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]
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Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved from [Link]
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. (2020, November 3). Retrieved from [Link]
-
Powder XRD pattern of 2,4,6 triamino-1,3,5 triazine ( melamine) crystal - ResearchGate. (n.d.). Retrieved from [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook. (n.d.). Retrieved from [Link]
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